An In-Depth Technical Guide to 4-Amino-5-fluoropyridin-2(1H)-one (CAS Number: 105252-98-0)
An In-Depth Technical Guide to 4-Amino-5-fluoropyridin-2(1H)-one (CAS Number: 105252-98-0)
Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a widely employed tactic to enhance the pharmacological profile of drug candidates.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2] This guide focuses on 4-Amino-5-fluoropyridin-2(1H)-one, a heterocyclic compound that embodies the principles of fluorine-driven drug design. Its structural alerts, a pyridinone core with amino and fluoro substituents, make it a valuable building block for the synthesis of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and properties to its emerging applications in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
4-Amino-5-fluoropyridin-2(1H)-one is a solid at room temperature with the molecular formula C₅H₅FN₂O and a molecular weight of 128.10 g/mol .[3] Its core structure consists of a pyridin-2(1H)-one ring, which can exist in tautomeric equilibrium with its 2-hydroxypyridine form. The presence of an amino group at the 4-position and a fluorine atom at the 5-position significantly influences its electronic and steric properties.
| Property | Value | Source |
| CAS Number | 105252-98-0 | [3] |
| Molecular Formula | C₅H₅FN₂O | [3] |
| Molecular Weight | 128.10 g/mol | [3] |
| IUPAC Name | 4-amino-5-fluoro-1H-pyridin-2-one | [3] |
| XLogP3 | -0.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
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¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the neighboring amino and fluoro groups.
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¹³C NMR: The carbon spectrum would reveal the chemical shifts of the five carbon atoms in the ring, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing fluorinated compounds and would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.[4][5][6]
Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one: A Plausible and Referenced Protocol
While a specific, detailed, step-by-step synthesis protocol for 4-Amino-5-fluoropyridin-2(1H)-one is not extensively documented in readily accessible literature, a plausible synthetic route can be constructed based on established methods for the synthesis of fluorinated pyridinones and related heterocyclic compounds. The following protocol is a composite of well-established synthetic strategies, including the Balz-Schiemann reaction for fluorination and subsequent chemical modifications.[7]
Proposed Synthetic Pathway
Caption: A plausible synthetic pathway for 4-Amino-5-fluoropyridin-2(1H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [7]
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In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
To this solution, add 4-aminopyridine and heat gently to 40 °C to dissolve.
-
Cool the mixture in an ice-water bath to 5-7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
The crude 4-fluoropyridine can then be isolated through thermal decomposition of the diazonium salt intermediate, followed by extraction and purification.
Rationale: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. It proceeds through a diazonium salt intermediate, which upon heating, decomposes to yield the corresponding fluoroaromatic compound.[7]
Step 2: Conversion of 4-Fluoropyridine to 4-Amino-5-fluoropyridin-2(1H)-one
This multi-step conversion would likely involve:
-
Hydroxylation/Oxidation: Conversion of 4-fluoropyridine to a 4-fluoro-2-hydroxypyridine derivative.
-
Nitration: Introduction of a nitro group at the 5-position of the pyridinone ring.
-
Reduction: Reduction of the nitro group to an amino group.
Note: The precise reagents and conditions for these subsequent steps would need to be optimized, drawing from established procedures for the synthesis of substituted pyridinones.[2][8][9]
Applications in Drug Discovery and Medicinal Chemistry
4-Amino-5-fluoropyridin-2(1H)-one serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural motifs are found in compounds being investigated for various pharmacological activities.
Scaffold for Novel Antibacterial Agents
The pyridinone core is a known pharmacophore in several antibacterial agents. The introduction of a fluorine atom can enhance the antibacterial potency and improve the pharmacokinetic profile of these compounds.[10] Research into novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has shown promising antibacterial activity against Gram-positive bacteria, including drug-resistant strains.[10] While this research focuses on a related isomer, it highlights the potential of the fluoropyridinyl-oxazolidinone scaffold in antibacterial drug discovery. 4-Amino-5-fluoropyridin-2(1H)-one represents a key starting material for the synthesis of a diverse library of such compounds.
A Core Structure for eIF4A3-Selective Inhibitors
The eukaryotic initiation factor 4A3 (eIF4A3) is an RNA helicase that plays a crucial role in nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[11][12] Inhibition of eIF4A3 is being explored as a potential therapeutic strategy for certain cancers.[11][13] A series of novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of eIF4A3.[14][15] The pyridin-2(1H)-one moiety is a key structural feature of these inhibitors, and 4-Amino-5-fluoropyridin-2(1H)-one provides a valuable starting point for the synthesis of new analogs with potentially improved potency and selectivity.
Caption: Key application areas of 4-Amino-5-fluoropyridin-2(1H)-one in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-5-fluoropyridin-2(1H)-one. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Perspectives
4-Amino-5-fluoropyridin-2(1H)-one is a valuable building block in medicinal chemistry, offering a unique combination of a pyridinone core with strategically placed amino and fluoro substituents. Its potential applications as a scaffold for novel antibacterial agents and eIF4A3 inhibitors highlight its importance in the ongoing quest for new and effective therapeutics. As our understanding of the role of fluorine in drug design continues to evolve, we can anticipate that this and similar fluorinated heterocyclic compounds will play an increasingly significant role in the development of the next generation of medicines.
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